2-[(E)-2-Nitroethenyl]phenol
Overview
Description
2-[(E)-2-Nitroethenyl]phenol is an organic compound characterized by the presence of a phenol group and a nitroethenyl group
Mechanism of Action
Target of Action
Phenolic compounds, such as 2-[(E)-2-Nitroethenyl]phenol, are known to interact with a wide range of targets in the body. They are believed to physically contact target promoters to effect transcriptional activation . Our understanding of the full complement of regulatory proteins and the definitive mechanics of enhancer action is incomplete .
Mode of Action
Phenolic compounds exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . With potent action mechanisms interfering with bacterial cell wall synthesis, DNA replication, or enzyme production, phenolics can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .
Biochemical Pathways
Phenolic compounds are biosynthesized by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds. The shikimate pathway is responsible for the biosynthesis of phenolic acids , while the phenylpropanoid pathway connects primary metabolism to secondary metabolism .
Pharmacokinetics
The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). Phenolic compounds are rarely absorbed and excreted in their ingested forms, but are extensively metabolized in the body . The Phenol-Explorer database integrates data on polyphenol metabolism and pharmacokinetics in humans and experimental animals .
Result of Action
Phenolic compounds are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . When phenol is treated with concentrated nitric acid, the nitration results in the formation of 2, 4, 6-trinitrophenol (commonly called picric acid) .
Action Environment
Phenolic compounds exist in water bodies due to the discharge of polluted wastewater from industrial, agricultural, and domestic activities into water bodies . They also occur as a result of natural phenomena. These compounds are known to be toxic and inflict both severe and long‐lasting effects on both humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-Nitroethenyl]phenol typically involves the nitration of phenol followed by the introduction of an ethenyl group. One common method is the reaction of phenol with nitroethene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures high yield and purity of the compound .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Scientific Research Applications
2-[(E)-2-Nitroethenyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrophenol: Similar in structure but lacks the ethenyl group.
4-Nitrophenol: Positional isomer with the nitro group at the para position.
2,4-Dinitrophenol: Contains two nitro groups, leading to different reactivity and applications.
Uniqueness: 2-[(E)-2-Nitroethenyl]phenol is unique due to the presence of both a nitro and an ethenyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYAIGGZBRBFX-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-43-2 | |
Record name | NSC170698 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-2-Hydroxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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